Disperse blue 124
Description
Significance in Contemporary Textile Chemistry Research
Disperse Blue 124 holds notable significance in modern textile chemistry research, largely because of its widespread use and its well-documented role as a sensitizing agent. It is a brilliant blue dye primarily applied to hydrophobic synthetic fibers such as polyester (B1180765) and acetate (B1210297), materials ubiquitous in apparel and other textile products. cymitquimica.comchemotechnique.secutaneousallergy.org The dye is known for its good lightfastness and washfastness properties, making it a commercially valuable colorant. cymitquimica.com
The academic focus on this compound is heavily driven by its classification as a potent allergen. chemicalbook.comsatra.com It is one of the most frequent causes of textile dye dermatitis, a form of allergic contact dermatitis. nih.govresearchgate.net Consequently, a substantial body of research is dedicated to understanding the mechanisms of sensitization, identifying its presence in consumer textiles, and developing analytical methods for its detection. mst.dklabrulez.com Studies have shown that this compound, along with Disperse Blue 106, is a key indicator for textile dye allergies and is often recommended as a screening allergen in patch testing. nih.govresearchgate.netsemanticscholar.org Research has identified it in various garments, particularly in dark-colored linings made of 100% acetate or polyester. nih.govresearchgate.net
Overview of Chemical Classification and Structural Context for Research Purposes
From a chemical standpoint, this compound is classified as a monoazo dye. chemicalbook.comnih.gov Azo dyes are characterized by the presence of at least one azo group (-N=N-), which functions as the chromophore. It also belongs to the broader category of disperse dyes, which are non-ionic, sparingly soluble in water, and designed for application to synthetic fibers from an aqueous dispersion. cymitquimica.comnih.gov
The structure of this compound consists of a diazene (B1210634) molecule with a 5-nitrothiazol-2-yl group attached to one nitrogen and a substituted 4-aminophenyl group attached to the other. chemicalbook.comnih.gov This specific molecular architecture is fundamental to its dyeing properties and its biological activity, including its allergenic potential. The manufacturing process involves the diazotization of 5-Nitrothiazol-2-amine, which is then coupled with 2-(Ethyl(m-tolyl)amino)ethyl acetate. chemicalbook.comworlddyevariety.com
The detailed chemical identity of this compound is crucial for research, enabling precise analytical detection and studies into its structure-activity relationship.
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate nih.gov |
| Molecular Formula | C₁₆H₁₉N₅O₄S nih.govworlddyevariety.com |
| Molecular Weight | 377.4 g/mol nih.gov |
| CAS Registry Number | 61951-51-7 worlddyevariety.com |
| Chemical Class | Monoazo Compound, Disperse Dye cymitquimica.comnih.gov |
Scope of Current Academic Inquiry for this compound
Contemporary academic inquiry into this compound is multifaceted, focusing on analytical chemistry, dermatology, and environmental science. A primary area of research is the development and optimization of sensitive analytical methods for its detection and quantification in textile products. mst.dk Techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) are standard methods for identifying and measuring the concentration of this dye, even at trace levels. labrulez.comlcms.czlcms.cz
Dermatological research continues to investigate its role as a contact allergen. Studies involve patch testing patient populations to determine the prevalence of allergy to this compound and to understand cross-reactivity with other dyes. researchgate.netlu.se Some research has explored whether the allergic reactions are caused by the dye molecule itself or by impurities present in the commercial dye preparations. researchgate.net This has led to studies using purified forms of the dye to distinguish between reactivity to the primary compound and its contaminants. researchgate.net
Environmental studies are also an emerging field of inquiry. Given that disperse dyes can be removed from fibers through abrasion and leaching, their potential release into the environment is a concern. nih.gov Research has begun to investigate the presence of azobenzene (B91143) disperse dyes, including this compound, in indoor environments like house dust, exploring pathways of human exposure beyond direct skin contact with textiles. nih.gov
Table 2: Research Findings on this compound Prevalence and Detection
| Research Focus | Key Findings |
|---|---|
| Prevalence in Dermatitis Patients | In a study of 788 patients, 40 reacted to textile dyes. Of these 40, 32 (80%) reacted positively to this compound. nih.govresearchgate.net |
| Analytical Detection | LC/MS/MS methods have been developed for screening and quantification, though this compound can exhibit a strong matrix effect in analysis. lcms.cz |
| Presence in Textiles | Frequently found in 100% acetate and 100% polyester liners of dark-colored clothing. nih.govresearchgate.net |
| Allergen Purity | Studies suggest that approximately 25% of patients diagnosed with an allergy to commercial this compound may be reacting to impurities rather than the dye itself. researchgate.net |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Disperse Blue 106 |
| 5-Nitrothiazol-2-amine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-4-20(7-8-25-12(3)22)13-5-6-14(11(2)9-13)18-19-16-17-10-15(26-16)21(23)24/h5-6,9-10H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAJVAFLGGPIPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864562 | |
| Record name | C.I. Disperse Blue 124 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15141-18-1, 61951-51-7 | |
| Record name | Disperse Blue 124 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15141-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Blue 124 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015141181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse blue 124 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Disperse Blue 124 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[N-ethyl-4-[(5-nitrothiazol-2-yl)azo]-m-toluidino]ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Structure and Advanced Synthetic Research Aspects
Structural Elucidation and Characterization of Key Functional Groups (Azo, Thiazole (B1198619), Nitro, Ester)
The molecular structure of Disperse Blue 124, identified by CAS numbers 15141-18-1 and 61951-51-7, is systematically elucidated through various spectroscopic and analytical techniques. The IUPAC name for this compound is 2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl acetate (B1210297) nih.gov. Its molecular formula is C16H19N5O4S, with a molecular weight of approximately 377.4 g/mol nih.govcymitquimica.comalfa-chemistry.compharmaffiliates.combiosynth.comchemblink.comebi.ac.uknih.govlcms.czsekorm.com.
Azo Group (-N=N-): As a monoazo compound, the presence of the azo linkage is fundamental to this compound's chromophoric system, responsible for its color nih.govebi.ac.uklcms.czworlddyevariety.comchemotechnique.se. This group typically exhibits characteristic absorption in the UV-Vis spectrum, contributing to the dye's visible color. Infrared (IR) spectroscopy would show a specific stretching vibration for the azo group, though this is often masked by other functional groups. The stability and electronic properties of the azo group are critical for dye performance and potential degradation pathways.
Thiazole Ring: The structure incorporates a 1,3-thiazole ring, which is a heterocyclic aromatic system containing sulfur and nitrogen atoms nih.govebi.ac.uk. The thiazole ring, particularly when substituted with a nitro group, influences the electronic distribution and spectral properties of the dye. Characterization of the thiazole moiety would involve Nuclear Magnetic Resonance (NMR) spectroscopy, where the protons and carbons of the ring exhibit distinct chemical shifts, and IR spectroscopy, which can reveal characteristic ring vibrations.
Nitro Group (-NO2): A nitro group is attached to the thiazole ring nih.govebi.ac.uk. Nitro groups are strong electron-withdrawing substituents that significantly affect the electronic properties of the conjugated system, typically leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, thereby deepening the color. In IR spectroscopy, the nitro group is readily identified by strong asymmetric and symmetric stretching vibrations typically observed around 1500-1550 cm-1 and 1300-1370 cm-1, respectively lgcstandards.comdormer.com.
Ester Group (-COO-): The molecule contains an ester functional group, specifically an acetate ester attached to an ethyl group nih.govcymitquimica.com. This ester linkage can be characterized by IR spectroscopy, which shows a strong carbonyl (C=O) stretching vibration typically around 1735-1750 cm-1, and C-O stretching vibrations in the 1000-1300 cm-1 region. In NMR spectroscopy, the protons adjacent to the ester carbonyl and the methyl protons of the acetate group would provide characteristic signals.
Data Table 2.1: Key Functional Groups and Characteristic Spectroscopic Features
| Functional Group | Characteristic IR Stretching Frequency (cm-1) | Characteristic NMR Signal (Typical Range) | Role in this compound |
| Azo (-N=N-) | N/A (often weak or masked) | N/A (part of conjugated system) | Chromophore, color |
| Thiazole Ring | ~1500-1650 (ring vibrations) | Aromatic protons/carbons at specific shifts | Heterocyclic core, electronic modulator |
| Nitro (-NO2) | ~1500-1550 (asymmetric), ~1300-1370 (symmetric) | N/A (no protons directly attached) | Electron-withdrawing, color shift |
| Ester (-COO-) | ~1735-1750 (C=O), ~1000-1300 (C-O) | ~2.0 ppm (CH3), ~4.0-4.5 ppm (CH2-O) | Solubility/affinity modifier |
Advanced Synthetic Pathways and Precursor Chemistry
The synthesis of this compound, like many azo dyes, typically involves a diazotization reaction followed by a coupling reaction. The core synthetic strategy involves the formation of the azo linkage (-N=N-) by reacting a diazonium salt with an appropriate coupling component.
A common pathway described for this compound involves the diazotization of 5-nitrothiazol-2-amine. This amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric acid) at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt worlddyevariety.com.
The resulting diazonium salt is then coupled with a substituted aniline (B41778) derivative, specifically 2-(N-ethyl-3-methylanilino)ethanol acetate, also known as 2-(Ethyl(m-tolyl)amino)ethyl acetate cymitquimica.comworlddyevariety.com. This coupling reaction, usually carried out under mildly acidic or neutral conditions, leads to the formation of the azo bond, yielding this compound. The acetate ester group is present on the coupling component.
Data Table 2.2: Key Precursors and Their Roles in this compound Synthesis
| Precursor Name | Role in Synthesis | Chemical Class |
| 5-Nitrothiazol-2-amine | Diazotization component | Aromatic amine |
| Sodium Nitrite (NaNO2) and Acid (e.g., HCl) | Reagents for diazotization | Inorganic salts |
| 2-(N-ethyl-3-methylanilino)ethanol acetate | Coupling component | Substituted aniline |
| Sodium Acetate (or other base) | pH control during coupling (if necessary) | Inorganic salt |
Derivatization Strategies for Structure-Activity Relationship Studies
Derivatization of this compound, or structurally similar dyes, is a crucial strategy employed in research to understand how modifications to the molecular structure influence its properties, such as color shade, lightfastness, sublimation fastness, washfastness, and affinity to textile fibers. Structure-Activity Relationship (SAR) studies aim to correlate specific structural features with observed performance characteristics.
While specific published derivatization studies directly on this compound for SAR are not extensively detailed in the provided search results, general strategies for azo dyes can be inferred. These might include:
Modification of Substituents on the Phenyl Ring: Altering the alkyl groups (e.g., methyl, ethyl) or introducing electron-donating or electron-withdrawing groups on the aniline portion of the molecule can fine-tune the electronic properties and thus the color and fastness properties.
Modification of the Ester Group: Changing the ester moiety (e.g., using different carboxylic acids or alcohols) could potentially influence the dye's solubility, affinity to specific fibers, or its behavior during application processes.
Isomerization: While not a derivatization in the chemical sense, understanding the influence of different geometric isomers (e.g., E/Z isomers around the azo bond, though the E-isomer is typically dominant) or positional isomers on dye performance is also a form of SAR study.
Data Table 2.3: Hypothetical Derivatization Strategies and Potential SAR Outcomes
| Modification Strategy | Potential Structural Change | Expected Impact on Dye Properties (Hypothetical) |
| Alkyl chain length variation on aniline nitrogen | Change in steric hindrance and electron-donating ability | Minor shifts in color, potential changes in sublimation fastness |
| Substitution on the phenyl ring (e.g., -Cl, -OCH3) | Alteration of electron density and conjugation | Shift in absorption maxima (color), changes in lightfastness |
| Ester group modification (e.g., propionate (B1217596) instead of acetate) | Change in polarity and steric bulk of the side chain | Altered affinity to polyester (B1180765), potential changes in solubility/dispersibility |
| Replacement of the nitro group with other EWGs | Alteration of electron-withdrawing strength | Significant shift in color, potential changes in lightfastness |
Investigation of Isomeric Forms and Purity Assessment in Research Materials
In the context of this compound, investigation into isomeric forms primarily pertains to the geometric isomerism around the azo bond, although the trans (E) isomer is generally the thermodynamically more stable and predominant form in azo dyes. Positional isomers could arise from variations in the synthetic process if starting materials are not perfectly pure or if side reactions occur.
Purity assessment of this compound in research materials is critical for ensuring reproducibility of experimental results and for accurate characterization. Standard analytical techniques employed for this purpose include:
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of dyes. It can separate this compound from unreacted starting materials, by-products, and degradation products. Coupled with a Photodiode Array (PDA) detector, it can also provide UV-Vis spectra for identification and quantification. Mass Spectrometry (MS) detection (HPLC-MS) offers even greater specificity and sensitivity for impurity profiling lcms.czmst.dk.
Thin-Layer Chromatography (TLC): TLC is a simpler, qualitative or semi-quantitative method for purity assessment, useful for quickly checking for the presence of major impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile dyes like this compound, derivatization might make GC-MS applicable for specific volatile impurities or degradation products sekorm.com.
Spectroscopic Methods (NMR, IR): While primarily used for structural elucidation, NMR and IR can also indicate the presence of impurities if their signals are distinct and sufficiently abundant.
Research has shown that this compound can be present in textile samples, and analytical methods are developed to detect it mst.dk. Studies investigating the toxicological effects of disperse dyes also rely on accurately quantified and pure samples of this compound nih.gov.
Data Table 2.4: Purity Assessment Techniques for this compound
| Analytical Technique | Principle | Application in Purity Assessment |
| HPLC | Separation based on differential partitioning between mobile/stationary phases | Quantifies main component and separates impurities; identifies by retention time |
| HPLC-PDA | HPLC with UV-Vis detection | Provides UV-Vis spectra for peak identification and purity checks |
| HPLC-MS | HPLC coupled with Mass Spectrometry | Confirms identity and quantifies impurities based on mass-to-charge ratio |
| TLC | Separation on a thin layer of adsorbent | Quick qualitative check for presence of major impurities |
| NMR Spectroscopy | Nuclear magnetic resonance | Can detect impurities with distinct spectral signals |
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Identification
Chromatography plays a pivotal role in separating Disperse Blue 124 from complex mixtures and identifying its impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of disperse dyes, including this compound. Method development typically focuses on optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and sensitive detection. Reversed-phase HPLC, utilizing C18 columns, is commonly employed due to the non-ionic nature of disperse dyes. Mobile phases often consist of mixtures of water or aqueous buffers with organic modifiers like acetonitrile (B52724) or methanol (B129727), frequently employing gradient elution to resolve compounds with varying polarities.
Research findings indicate that HPLC methods are essential for assessing the purity of commercial this compound and for identifying impurities that may arise during synthesis or storage nih.govresearchgate.net. Optimization efforts aim to improve peak shape, reduce analysis time, and enhance resolution, particularly when dealing with samples containing multiple dyes or complex matrices. The DIN 54231 standard procedure often specifies HPLC for the analysis of disperse dyes lcms.cz.
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Condition | Reference(s) |
| Column | C18 (e.g., XBridge C18, Kinetex C18) | lcms.czlcms.cz |
| Mobile Phase | Acetonitrile/Water or Acetonitrile/Ammonium Acetate (B1210297) Buffer (gradient elution) | lcms.czresearchgate.net |
| Flow Rate | 0.3 - 0.6 mL/min | lcms.czlcms.czlabrulez.com |
| Detection Wavelength | Visible range (e.g., ~600 nm or specific λmax) | laccei.org |
| Column Temperature | 30 °C | lcms.czresearchgate.net |
| Injection Volume | 5 µL | lcms.cz |
| Analysis Time | 5 - 30 min (depending on method) | lcms.czgimitec.com |
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective screening tool for assessing the purity of this compound and for initial impurity detection. TLC allows for the simultaneous separation of multiple components from a sample on a thin layer of adsorbent material, typically silica (B1680970) gel or alumina. The separated components are visualized as spots, and their relative migration is characterized by the retardation factor (Rf) researchgate.netnih.govepa.gov.
TLC is particularly useful for identifying the presence of impurities in commercial dye preparations, which can be crucial for accurate diagnostic testing in cases of contact allergy researchgate.netnih.gov. By comparing the TLC profile of a commercial sample against a purified standard, the presence of extraneous compounds can be readily observed. The DIN 54231 standard also mentions TLC as a potential detection method lcms.cz.
Table 2: General TLC Parameters for Disperse Dye Analysis
| Parameter | Typical Condition |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Toluene/Ethyl Acetate/Methanol (various ratios) |
| Visualization | UV light (254 nm and 365 nm), visible color |
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing smaller particle size columns (typically < 2.7 µm) and higher operating pressures. This results in significantly improved separation efficiency, higher resolution, and considerably faster analysis times lcms.czgimitec.com. UPLC is invaluable for complex sample matrices or for resolving closely related impurities of this compound that might co-elute in standard HPLC methods.
The ACQUITY Arc System, for instance, is designed to emulate both HPLC and UHPLC separations, offering flexibility and enhanced productivity for disperse dye analysis lcms.cz. UPLC methods can reduce analysis times from over 17 minutes in traditional HPLC methods to under 5 minutes, while maintaining or improving sensitivity and resolution gimitec.com. This speed and efficiency are critical for high-throughput screening and quality control in research and industrial settings.
Spectroscopic Detection and Characterization Methods
Spectroscopic techniques are indispensable for confirming the identity, quantifying the concentration, and elucidating the structure of this compound.
This compound, being a colored compound, possesses a chromophore system that absorbs light in the visible region of the electromagnetic spectrum. UV/Visible spectrophotometry is a primary method for its quantification based on the Beer-Lambert Law. The wavelength of maximum absorbance (λmax) is a characteristic property of the dye and is used for quantitative analysis in solutions laccei.org.
Research studies utilize UV/Vis spectrophotometry to establish calibration curves for this compound, enabling accurate concentration determination in various matrices, such as dye baths or wastewater samples laccei.org. The characteristic absorption spectrum also provides information about the electronic transitions within the dye molecule, related to its chromophoric structure.
Table 3: UV/Vis Spectrophotometric Data for this compound
| Dye Name | λmax (nm) | Reference(s) |
| This compound | ~600-640 | laccei.orggnest.org |
Note: The λmax can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) and its tandem counterpart (MS/MS) are powerful tools for determining the molecular weight and elucidating the detailed structure of this compound, as well as for identifying and characterizing its impurities. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly coupled with liquid chromatography (LC-MS) to provide molecular information lcms.czlcms.czgimitec.comyoungin.comepa.gov.
The molecular ion ([M+H]+) of this compound is typically observed in the mass spectrum, confirming its molecular weight. Tandem MS (MS/MS) involves fragmenting the precursor ion and analyzing the resulting fragment ions. These fragmentation patterns provide critical structural information, allowing for the confirmation of the dye's structure and the identification of unknown impurities by comparing fragmentation patterns to databases or known structures researchgate.netlcms.czyoungin.comepa.govcdc.gov. The inclusion of mass detection alongside UV detection (e.g., PDA-MS) significantly enhances confidence in compound identification and impurity analysis, as it can differentiate co-eluting compounds with different mass-to-charge ratios lcms.cz. UPLC coupled with MS (UPLC-MS) offers high sensitivity and speed for impurity profiling lcms.czgimitec.com.
Table 4: Mass Spectrometric Data for this compound
| Compound Name | Molecular Formula | Molecular Weight (Da) | [M+H]+ (m/z) | Key Fragment Ions (m/z) (Illustrative) | Reference(s) |
| This compound | C16H19N5O4S | 377.42 | ~378 | ~267, ~254, ~188, ~174, ~189 | lcms.czlcms.czgimitec.com |
Note: Fragment ion masses are illustrative and depend on the specific ionization and fragmentation conditions used.
Environmental Fate, Transport, and Degradation Research
Environmental Occurrence and Distribution Mechanisms
Disperse Blue 124 is characterized as being partly soluble in water. researchgate.net Its entry into aquatic systems primarily occurs through industrial effluents from textile manufacturing and processing facilities. epa.govtuiasi.ro It is estimated that a significant percentage of textile dyes are lost to waste streams during dyeing operations. ijsdr.org
Once in the aquatic environment, the transport of this compound is influenced by its low water solubility. A significant transport mechanism involves the dye's association with microplastic fibers, particularly polyester (B1180765) and acrylic, which are shed from textiles during washing. aatcc.org These dye-laden microfibers are discharged in wastewater and have been observed in marine habitats and sediments that receive sewage effluent, indicating a pathway for the long-range transport of disperse dyes in aquatic systems. aatcc.org The presence of other disperse dyes, such as Disperse Blue 79 and Disperse Blue 26, has been confirmed in the water and sediments of rivers, further demonstrating that these compounds are transported and distributed in aquatic environments. lgcstandards.com The presence of dyes in waterways can lead to significant alterations in the ecological conditions for both fauna and flora. epa.gov
Research has confirmed the presence of azobenzene (B91143) disperse dyes, the chemical class to which this compound belongs, in various environmental compartments, most notably indoor dust and aquatic sediments.
Indoor Dust: Textiles such as clothing, upholstery, and garment linings are major sources of this compound in the indoor environment. aatcc.orgresearchgate.netbiomedres.us The dye can be shed from these materials along with fabric fibers and accumulate in household dust. aatcc.org Studies investigating azobenzene disperse dyes in house dust have found their detection frequencies to be high, ranging from 11% to 89% for 12 targeted dyes. For the dyes that were detected in over half of the samples, the geometric mean concentrations ranged from 32.4 to 360 ng/g. This indicates that indoor dust acts as a significant sink for these compounds, leading to potential human exposure.
Table 1: Concentration of Selected Azobenzene Disperse Dyes in Indoor House Dust Data represents findings for the general class of azobenzene disperse dyes, which includes this compound.
| Compound Class | Detection Frequency Range | Geometric Mean Concentration Range (ng/g) |
|---|---|---|
| Azobenzene Disperse Dyes | 11% - 89% | 32.4 - 360 |
Sediments: Aquatic sediments are another important sink for disperse dyes. Due to their low water solubility, these dyes tend to partition from the water column and adsorb onto particulate matter, which eventually settles as sediment. Studies have reported the presence of other disperse dyes, such as C.I. Disperse Blue 373 and C.I. Disperse Orange 37, in sediment samples at concentrations of approximately 1 µg to 10 µg per gram of sediment. lgcstandards.com The transport of dye-carrying microplastics also contributes to their accumulation in sediments. aatcc.org The anaerobic conditions often found in sediments can play a crucial role in the degradation of dyes that accumulate there. ijsdr.org
Degradation Pathways and Transformation Product Research
Specific research on the photolytic and hydrolytic degradation of this compound is limited. However, the stability of the disperse dye class provides insight into its likely behavior.
Photolytic Stability: As a class, insoluble disperse dyes are generally more resistant to photodegradation compared to water-soluble dyes. lcms.cz Studies on various disperse dyes have shown they are quite resistant to light, with one study noting an average of only 40% color loss after 200 hours of exposure to artificial light in water. lcms.cz The loss of color observed in disperse dyes may be partially due to physical changes in the dye's dispersion rather than chemical breakdown. lcms.cz While photocatalytic degradation has been demonstrated for other disperse dyes like Disperse Blue 56 and Disperse Blue 94 in the presence of catalysts like TiO2 or SrCrO4, this indicates a potential but likely slow abiotic degradation pathway under specific conditions. nih.gov
Hydrolytic Stability: Disperse dyes are specifically designed to have excellent hydrolytic stability. This property is necessary for them to withstand the high temperatures and wide pH ranges characteristic of the dyeing processes for synthetic fibers like polyester. This inherent chemical stability suggests that this compound is unlikely to undergo significant hydrolysis under typical environmental pH and temperature conditions.
The bioremediation of azo dyes, including this compound, is a widely studied area, with various microorganisms capable of decolorizing and degrading these compounds. The general mechanism involves a two-step process, often requiring both anaerobic and aerobic conditions for complete mineralization.
The initial and rate-limiting step is the reductive cleavage of the azo bond (–N=N–), which is responsible for the dye's color. This process typically occurs under anaerobic or anoxic conditions, as oxygen can inhibit the enzymes responsible. This initial breakdown results in the formation of colorless aromatic amines, which may themselves be hazardous. The subsequent degradation of these aromatic amines generally proceeds under aerobic conditions, where various bacteria and fungi can utilize them as a source of carbon and energy, breaking them down further into simpler molecules like CO2 and water. tuiasi.ro
While specific studies detailing the complete microbial degradation pathway for this compound are not widely available, numerous microorganisms have been identified as effective in degrading other disperse and azo dyes. Fungi such as Aspergillus niger and Phanerochaete chrysosporium have shown high efficiency in bioremediating various textile dyes. Bacteria, including species of Klebsiella, Bacillus, and Pseudomonas, are also known to decolorize and metabolize azo dyes. tuiasi.ro The effectiveness of these microbial systems highlights the potential for the bioremediation of effluents containing this compound.
The key enzymatic process in the initial biotransformation of this compound is the cleavage of its azo bond. lcms.cz This reaction is catalyzed by a group of enzymes known as azoreductases. lcms.cz
Azoreductases are enzymes produced by a wide range of bacteria that facilitate the reductive cleavage of the azo linkage. nih.gov This biotransformation is often dependent on cofactors like NADH or NADPH. The process involves the transfer of electrons to the azo bond, breaking it and forming intermediate aromatic amines. lcms.cz This enzymatic action is the primary mechanism for the decolorization of azo dyes in microbial systems and is considered the crucial first step in their biodegradation pathway. lcms.cz While other enzymes such as laccases and peroxidases are involved in the degradation of various dyes, azoreductase activity is fundamental to the breakdown of the azo chromophore structure of this compound.
Bioremediation and Microbial Degradation Mechanisms
Influence of Molecular Structure and Substituents on Biodegradability
The biodegradability of this compound is significantly hindered by its molecular architecture. As an anthraquinone-based dye, its core structure consists of fused aromatic rings, which are inherently resistant to microbial degradation. The stability of these polycyclic aromatic systems requires specific enzymatic machinery that is not universally present in environmental microorganisms.
Several molecular features contribute to the recalcitrance of dyes like this compound:
Aromatic Rings: The presence of multiple fused rings provides a high degree of chemical stability.
Substituents: Functional groups attached to the anthraquinone (B42736) core, such as amino and bromo groups, further influence its persistence. While some functional groups like esters and linear alkyl chains can increase biodegradability, others, including azo groups and tertiary amines, tend to increase resistance to aerobic biodegradation. acs.org
Low Solubility: Disperse dyes, by design, have low water solubility, which limits their bioavailability to microorganisms for degradation processes. ceon.rs
The complex structure of this compound means that complete mineralization is a slow process, often leading to its persistence in aquatic and terrestrial environments. nih.gov
Adsorption Research for Environmental Remediation
Adsorption has emerged as a cost-effective and efficient method for removing dyes from industrial effluents. nih.gov Research has focused on developing novel adsorbents, particularly from low-cost, renewable sources, and understanding the dynamics of the adsorption process.
Adsorbent Development and Characterization (e.g., Biosorbents like Avocado Seed Waste)
In the search for sustainable and economical adsorbents, agricultural waste products have garnered significant attention. Avocado seeds, for instance, have been identified as a promising precursor for biosorbents capable of removing dyes from aqueous solutions. taylors.edu.myrmiq.org
The preparation of biosorbents from materials like avocado seeds typically involves several steps:
Preparation: The seeds are washed, dried, and ground into a powder. semanticscholar.org
Carbonization/Activation: To enhance their porous structure and surface area, the powdered seeds undergo carbonization at elevated temperatures, followed by chemical activation. taylors.edu.myulpgc.es This process creates activated carbon with a high capacity for adsorbing pollutants. ulpgc.es
The resulting adsorbent materials are then characterized using various analytical techniques to understand their physical and chemical properties:
Scanning Electron Microscopy (SEM): To visualize the surface morphology and porous nature of the adsorbent. aip.org
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the adsorbent's surface (e.g., hydroxyl, carboxyl groups) that are crucial for binding dye molecules. aip.org
These characterization methods confirm that materials like avocado seed waste can be converted into effective adsorbents with the necessary physical and chemical properties for dye removal. taylors.edu.mynih.gov
Adsorption Kinetics and Isotherm Studies (e.g., Pseudo-Second Order Model)
To optimize the design of adsorption systems, it is essential to study the rate of adsorption (kinetics) and the equilibrium relationship between the dye adsorbed and the dye remaining in solution (isotherm).
Adsorption Kinetics: The pseudo-second-order kinetic model is frequently and successfully applied to describe the adsorption of dyes, including disperse dyes, onto various adsorbents. scialert.netncsu.edunih.gov This model suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. ncsu.edu The fit of experimental data to this model is often confirmed by high correlation coefficient (R²) values. scialert.netmdpi.com Studies across various dye-adsorbent systems consistently show that the pseudo-second-order model provides a superior fit compared to other models. nih.govscialert.netresearchgate.net
Adsorption Isotherms: Isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium of adsorption. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, often provides a good fit for disperse dye adsorption data. scialert.netscialert.netresearchgate.net This indicates that a finite number of identical and equivalent adsorption sites are available on the adsorbent surface. scialert.net
| Adsorbent System | Kinetic Model | Kinetic R² | Isotherm Model | Isotherm R² | Max. Adsorption Capacity (q_max) |
|---|---|---|---|---|---|
| Disperse Orange 25 / Activated Carbon | Pseudo-Second Order (Non-linear) | 0.990-0.999 | Langmuir | 0.990 | 200 mg/g |
| Methylene Blue / Zeolite | Pseudo-Second Order | - | Langmuir | - | 12.50 mg/g |
| Evans Blue / Forsterite Nanoparticles | Pseudo-Second Order | - | Langmuir | 0.996 | 42.3 mg/g |
Thermodynamics of Adsorption Processes (e.g., Endothermic Nature)
Thermodynamic studies are conducted to determine the spontaneity and nature of the adsorption process by analyzing parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).
The adsorption of disperse dyes onto biosorbents is often found to be an endothermic process, as indicated by a positive enthalpy change (ΔH° > 0). ceon.rsscialert.netresearchgate.net This means that the adsorption process is favored by an increase in temperature. mdpi.com A positive value for the entropy change (ΔS°) suggests increased randomness at the solid-solution interface during adsorption. The spontaneity of the process is determined by the Gibbs free energy change (ΔG°), with negative values indicating a spontaneous adsorption process. researchgate.net
| Adsorbent System | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process |
|---|---|---|---|---|
| Methylene Blue / Zeolite | Positive | Positive | - | Non-spontaneous, Endothermic |
| Polyester / Disperse Dye | -10 to -40 | Positive (1.1x10⁻² to 2.9x10¹) | Positive (1.1x10⁻⁴ to 1.5x10⁻¹) | Spontaneous, Endothermic |
Research on Biological Interactions and Mechanistic Toxicology in Vitro and Animal Models
Enzymatic Activity Modulation in Model Organisms
Induction of Oxidative Stress and Lipid Peroxidation Mechanisms
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, can lead to cellular damage. Lipid peroxidation (LPO) is a key process in oxidative damage, where ROS attack lipids in cell membranes, leading to a cascade of detrimental effects.
Research utilizing Drosophila melanogaster larvae exposed to Disperse Blue 124 has indicated that this dye can induce significant alterations in antioxidant enzyme activities and increase lipid peroxidation levels. Specifically, studies have shown that this compound alters the activities of antioxidant enzymes such as Catalase (CAT) and Superoxide dismutase (SOD), leading to their increase. Concurrently, levels of Xanthine oxidase and lipid peroxidation (LPO) were also found to increase in a dose-dependent manner. These findings suggest that this compound disrupts cellular redox homeostasis, potentially contributing to its toxic effects through mechanisms involving oxidative damage.
| Biomarker | Effect Observed with this compound Exposure | Magnitude of Change (Approximate) | Reference |
| Catalase (CAT) | Increased activity | > 2.5-fold | nih.govresearchgate.net |
| Superoxide Dismutase (SOD) | Increased activity | > 2-fold | nih.govresearchgate.net |
| Xanthine Oxidase | Increased levels | > 3-fold | nih.govresearchgate.net |
| Lipid Peroxidation (LPO) | Increased levels | > 3-fold | nih.govresearchgate.net |
In Silico Molecular Docking and Binding Interaction Analysis
Computational methods, particularly in silico molecular docking, are employed to predict the interactions between this compound and biological targets, such as enzymes. These studies help in understanding potential mechanisms of action at a molecular level.
In silico molecular docking studies have been conducted to analyze the binding interactions of this compound with enzymes like acetylcholinesterase (AChE). These analyses suggest that this compound exhibits surface binding to the AChE enzyme without forming hydrogen bonds, in contrast to other dyes that may form specific interactions within binding pockets nih.govresearchgate.net. Such predictions provide insights into how the dye might interact with cellular components and influence their function. While studies specifically detailing binding sites for this compound with other enzymes are less prevalent in the reviewed literature, the methodology of docking textile dyes to enzymes like laccase has been explored to understand degradation mechanisms sciensage.infosamipubco.com.
Immunological Response Research in Animal Models (e.g., Local Lymph Node Assay - LLNA)
Disperse dyes, including this compound, are recognized for their potential to cause allergic contact dermatitis. Animal models, particularly the Local Lymph Node Assay (LLNA) in murine models, are crucial for assessing their skin sensitization potency.
The Local Lymph Node Assay (LLNA) is a widely used method to evaluate the skin sensitization potential of chemicals. Studies employing the LLNA have consistently categorized this compound as a potent skin sensitizer (B1316253). It has been classified as an "extreme sensitizer" and falls into the "strong" sensitizer group, with studies indicating a significant increase in lymph node cell number at concentrations as low as 0.003% researcher.liferesearchgate.net. Other research using murine models has also shown positive results for sensitization with disperse dye mixtures that include this compound cdc.gov. The consistent classification across studies underscores its significant potential to elicit allergic skin reactions.
| Dye | Sensitizing Potency Classification | Lowest Concentration Causing Significant Effect (Approx.) | Reference |
| This compound | Extreme/Strong | 0.003% | researcher.liferesearchgate.net |
| Lymphocyte Subpopulation | Observed Change Upon Exposure to this compound | Nature of Change | Reference |
| CD4+ cells | Decrease | Significant | researchgate.netresearchgate.net |
| CD8+ cells | Decrease | Significant | researchgate.netresearchgate.net |
| CD19+ cells | Increase | Significant | researchgate.netresearchgate.net |
| CD45+ cells | Increase | Significant | researchgate.netresearchgate.net |
| CD4+/CD69+ cells | Increase | Observed | researchgate.netresearchgate.net |
Modulation of Lymph Node Cellularity and Organ Weight in Experimental Models
Research utilizing experimental models, particularly the Local Lymph Node Assay (LLNA), has investigated the immunomodulatory effects of this compound. These studies aim to understand how such compounds interact with the immune system by assessing changes in key lymphoid organs. The LLNA is a widely recognized method for evaluating the sensitizing potential of chemicals, with increases in lymph node cellularity and weight serving as primary indicators of an immune response researchgate.netresearchgate.netresearchgate.net.
Studies have demonstrated that this compound significantly influences both the cellularity and weight of lymph nodes in experimental animals. When applied at various concentrations, this compound induced a dose-dependent increase in the number of cells within the draining lymph nodes. This augmentation in cellularity is a hallmark of an inflammatory and immune activation process, often associated with the development of contact hypersensitivity researchgate.netresearchgate.netresearchgate.net.
Similarly, the weight of the lymph nodes was found to increase substantially following exposure to this compound. This increase in organ weight is a direct consequence of the heightened cellular proliferation and infiltration occurring within the lymph nodes as part of the immune response. The observed modulation in both cellularity and weight underscores the compound's capacity to elicit a measurable immune reaction in vivo researchgate.net.
The detailed findings from experimental studies are summarized in the following tables:
Table 1: Lymph Node Cellularity Modulation by this compound
| Concentration Tested | Percentage Increase in Lymph Node Cell Count |
| 10% | 147% |
| 3% | 132% |
| 0.3% | 116% |
| 0.03% | 79% |
| 0.003% | 21% |
Data derived from experimental studies using the Local Lymph Node Assay researchgate.net.
Table 2: Lymph Node Weight Modulation by this compound
| Concentration Tested | Percentage Increase in Lymph Node Weight |
| 10% | 139% |
| 3% | 125% |
| 0.3% | 119% |
| 0.03% | 86% |
| 0.003% | 25% |
Data derived from experimental studies using the Local Lymph Node Assay researchgate.net.
These findings indicate that this compound acts as a potent modulator of lymph node cellularity and weight in experimental models, consistent with its classification as a strong sensitizer researchgate.netresearchgate.netlu.se.
Compound Name List:
this compound
Disperse Blue 106
Disperse Red 1
Disperse Blue 1
Disperse Orange 37
Disperse Blue 35
Disperse Yellow 3
Disperse Orange 3
p-nitroaniline
p-aminoacetanilide
2-amino-p-cresol
Regulatory Science and Research Standards
Development of Standardized Test Methods for Compliance Assessment
Standardized test methods are crucial for the consistent and reliable detection and quantification of chemicals in textiles. The German Institute for Standardization (DIN) standard, DIN 54231, is a widely recognized procedure for the analysis of disperse dyes in textile products. This method typically employs high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), often coupled with detection techniques such as ultraviolet (UV), mass spectrometry (MS), or densitometry lcms.czwaters.comlabrulez.com. These techniques allow for the identification and quantification of specific dyes, including Disperse Blue 124, within textile matrices lcms.czsatra.comtoftas.no.
Research has focused on enhancing the speed and performance of these analytical methods. For instance, advancements in liquid chromatography systems, such as the ACQUITY UPLC H-Class System coupled with a QDa Detector, have enabled the rapid screening of numerous synthetic dyes, reducing analysis times significantly while maintaining accuracy gimitec.com. The inclusion of mass detection, alongside PDA detection, provides enhanced confidence in compound identification and aids in the confirmation of impurity peaks lcms.czwaters.com. Method detection limits (MDLs) are critical for compliance, and the DIN 54231 method, when using Disperse Blue 1 as a standard, specifies a detection limit of 0.7 mg/L lcms.czwaters.com. Other methods, like SATRA TM459, utilize LC-MS/MS for quantitative analysis, extracting dyes into methanol (B129727) and calculating their content in mg/kg satra.com.
Research on Restricted Substance Lists (RSL) and Analytical Method Alignment
Restricted Substance Lists (RSLs) are integral to chemical management in the textile industry, outlining substances that are prohibited or limited in consumer products. This compound is identified on several RSLs due to its potential to cause allergic reactions regatta.compentlandbrands.combluesign.com. Regulations such as REACH in the European Union restrict substances deemed hazardous, impacting the use of certain dyes in textiles qima.comeuropa.eu.
Research efforts are directed towards aligning analytical methods with these RSLs to ensure effective compliance monitoring. This involves developing and validating methods capable of detecting dyes at or below the specified limits. For example, Korean Industrial Standards (KS K 0736:2014) specifically address the determination of allergenic disperse dyes in textiles, utilizing HPLC with DAD/MS detection sgs.com. Analytical method alignment ensures that laboratories can accurately report findings against regulatory thresholds, facilitating market access and consumer safety waters.comqima.com.
Inter-laboratory Comparison and Proficiency Testing for Disperse Dye Analysis
To ensure the reliability and comparability of analytical results across different laboratories, participation in inter-laboratory comparisons and proficiency testing programs is essential. Organizations like DRRR GmbH and the Institute for Interlaboratory Studies (IIS) conduct such programs for textile analysis drrr.deiisnl.comiisnl.com. These tests involve distributing blind samples to participating laboratories, who then analyze them using their standard methods. The results are then compiled and statistically evaluated to assess laboratory performance.
Proficiency testing programs often cover a range of disperse dyes, including this compound, as well as other regulated substances drrr.deiisnl.com. For instance, the Institute for Interlaboratory Studies has conducted proficiency tests on AZO dyes in textiles, with numerous participants from various countries iisnl.comiisnl.com. Participation in these programs helps laboratories validate their methods, identify potential issues, and demonstrate their competence in analyzing textile chemicals according to international standards like ISO/IEC 17043 usb-lab.com.
Research into Optimal Concentrations for Screening Materials to Avoid Active Sensitization in Laboratory Settings
Research into the sensitization potential of textile dyes often involves in vitro and in vivo assays. Studies have investigated the sensitizing potency of various disperse dyes, including this compound, using methods like the murine local lymph node assay (LLNA) and in vitro cell-based assays researchgate.netfrontiersin.orgresearchgate.netmedicaljournals.se. These studies aim to establish dose-response relationships and identify concentrations that elicit a sensitizing response.
For example, one study categorized disperse dyes based on their sensitizing potency, placing this compound and Disperse Blue 106 in the "strong" sensitizers group, with the lowest concentration causing a significant increase in lymph node cell number at 0.003% researchgate.net. Another study noted that previous patch test preparations of this compound also contained Disperse Blue 106, suggesting potential co-occurrence in tested materials medicaljournals.se. In vitro assays, such as the Loose-fit Co-culture based Sensitization assay (LCSA), are also being developed and validated to assess both irritative and sensitizing properties, correlating well with in vivo and human data frontiersin.orgresearchgate.net. Research in this area is crucial for understanding the mechanisms of sensitization and for developing predictive models for hazard assessment.
Q & A
Q. What are the standard analytical techniques for identifying and quantifying Disperse Blue 124 in textile samples?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy is widely used for quantification due to its sensitivity to anthraquinone derivatives like this compound . For identification, Fourier-transform infrared spectroscopy (FTIR) can confirm functional groups, while mass spectrometry (MS) provides molecular weight and fragmentation patterns. Cross-validation with standardized reference materials (e.g., CAS 12222-78-5) ensures accuracy, especially given inconsistencies in commercial dye purity .
Q. How can researchers design experiments to assess the allergenic potential of this compound in synthetic fabrics?
Methodological Answer: Patch testing protocols (e.g., OECD 429) are recommended. Use human epidermal models or ex vivo skin explants exposed to this compound at concentrations mimicking textile leaching (e.g., 0.1–1% w/v in synthetic sweat solutions). Measure biomarkers like interleukin-8 (IL-8) for inflammation. Note that false negatives may arise due to variable dye release rates from polyester vs. nylon substrates .
Q. What are the best practices for handling this compound in laboratory settings to minimize health risks?
Methodological Answer: Follow GHS Category 2 guidelines: use fume hoods for powder handling, wear nitrile gloves, and avoid skin contact. Respiratory protection (N95 masks) is critical during weighing due to particulate dispersion risks. Store dyes in airtight containers away from light to prevent degradation, which may alter toxicity profiles .
Advanced Research Questions
Q. How can contradictory findings on this compound’s environmental persistence be resolved?
Methodological Answer: Conduct comparative degradation studies under controlled conditions (pH, UV exposure, microbial activity). Use LC-MS/MS to track degradation byproducts. For example, conflicting half-life data in wastewater (3–30 days) may stem from variations in microbial consortia. Metagenomic analysis of microbial communities in test systems can clarify biodegradation pathways .
Q. What experimental frameworks are suitable for studying cross-reactivity between this compound and structurally related dyes?
Methodological Answer: Employ in silico molecular docking to predict binding affinities to human leukocyte antigen (HLA) receptors. Validate with lymphocyte proliferation assays using blood samples from sensitized patients. Cross-reactivity with Disperse Blue 106 is common due to shared nitro-thiazole moieties; quantify using inhibition ELISA with monoclonal antibodies .
Q. How can researchers address the lack of correlation between patch-test results and real-world textile exposure scenarios?
Methodological Answer: Develop dynamic in vitro models simulating friction and sweat exposure (e.g., Martindale abrasion tester coupled with artificial sweat perfusion). Measure cumulative dye release over time and compare with clinical thresholds for sensitization. Statistical meta-analysis of existing epidemiological data may reveal confounding variables (e.g., fabric type, dye fixation rates) .
Methodological Challenges and Solutions
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Use nonlinear regression models (e.g., Hill equation) for EC50 calculations. Account for heteroscedasticity in cell viability assays via weighted least squares. For small sample sizes, Bayesian hierarchical models improve robustness. Always report confidence intervals and effect sizes to avoid overinterpretation of marginal significance .
Q. How can researchers ensure reproducibility in this compound photodegradation experiments?
Methodological Answer: Standardize light sources (e.g., xenon arc lamps with AM1.5G filters) and irradiance levels (W/m²). Control for temperature and humidity, which influence reaction kinetics. Share raw spectral data and instrument calibration logs via open-access repositories to facilitate cross-lab validation .
Data Interpretation and Knowledge Gaps
Q. Why do some studies report this compound as a moderate sensitizer while others classify it as high-risk?
Methodological Answer: Variability arises from differences in test matrices (e.g., pure dye vs. textile extracts) and exposure durations. Perform comparative assays using both purified dye and leachates from dyed fabrics. Incorporate transcriptomic analysis (RNA-seq) of keratinocytes to identify differential gene expression patterns across exposure conditions .
Q. What are the understudied pathways in this compound’s ecological impact?
Methodological Answer: Focus on biofilm communities in wastewater treatment plants, where dye adsorption to extracellular polymeric substances (EPS) may reduce effective degradation. Use fluorescence in situ hybridization (FISH) to track dye-microbe interactions. Additionally, assess trophic transfer in aquatic food webs using stable isotope labeling .
Tables for Key Findings
| Property | Value/Method | Reference |
|---|---|---|
| Allergenicity Threshold | 0.6 µg/cm² (patch test positivity) | |
| Aqueous Solubility | 1.2 mg/L (25°C, pH 7) | |
| Photodegradation Half-life | 12–48 hours (UV-A, 315–400 nm) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
